molecular formula C6H8N4O B11769901 N-(2-Aminopyrimidin-5-yl)acetamide

N-(2-Aminopyrimidin-5-yl)acetamide

Katalognummer: B11769901
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: REJGMENSNHMIBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminopyrimidin-5-yl)acetamide is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of an acetamide group attached to the 2-aminopyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-Aminopyrimidin-5-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-aminopyrimidine and acetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, at a temperature range of 50-70°C.

    Procedure: The 2-aminopyrimidine is dissolved in the solvent, and acetic anhydride is added dropwise with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours.

    Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminopyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, like sodium hydroxide, at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamide group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: N-(2-Aminopyrimidin-5-yl)acetamide derivatives have shown promise as potential therapeutic agents for treating diseases such as cancer and infectious diseases.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2-Aminopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminopyrimidine: A precursor to N-(2-Aminopyrimidin-5-yl)acetamide, used in similar applications.

    N-(2-Aminopyrimidin-4-yl)acetamide: A structural isomer with different biological properties.

    2-Amino-4,6-dimethylpyrimidine: Another aminopyrimidine derivative with distinct chemical and biological characteristics.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Eigenschaften

Molekularformel

C6H8N4O

Molekulargewicht

152.15 g/mol

IUPAC-Name

N-(2-aminopyrimidin-5-yl)acetamide

InChI

InChI=1S/C6H8N4O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11)(H2,7,8,9)

InChI-Schlüssel

REJGMENSNHMIBL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CN=C(N=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.